lead(2+);oxolead;sulfate
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Overview
Description
Benanomicin B is an antibiotic compound isolated from the culture fluid of the actinomycete Actinomadura sp. MH193-16F4. It is known for its potent antifungal and antiviral activities. Benanomicin B has shown effectiveness against a variety of pathogenic fungi and has also demonstrated activity against HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Benanomicin B involves several key steps, including stereocontrolled ring-opening of a lactone and semipinacol cyclization of an acetal-aldehyde derivative . These steps are crucial for achieving the desired stereochemistry and functional group arrangement in the final product.
Industrial Production Methods
Benanomicin B is primarily produced through fermentation using the actinomycete Actinomadura sp. MH193-16F4. The fermentation process involves cultivating the microorganism in a suitable culture medium under aerobic conditions . The compound can also be obtained through biotransformation using Escherichia coli expressing actinomycete cytochrome P450 .
Chemical Reactions Analysis
Types of Reactions
Benanomicin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinone moiety of Benanomicin B.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Benanomicin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Benanomicin B include various hydroxylated and demethylated derivatives. These derivatives can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Benanomicin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereocontrolled synthesis and biotransformation processes.
Biology: Benanomicin B is used to investigate the mechanisms of antifungal and antiviral activities.
Medicine: The compound has potential therapeutic applications in treating fungal infections and HIV-1.
Industry: Benanomicin B and its derivatives are explored for their potential use in developing new antifungal and antiviral agents
Mechanism of Action
Benanomicin B exerts its effects by binding to specific sites on the fungal cell wall, particularly the mannan sites. This binding disrupts the integrity of the cell wall, leading to cell lysis and death. The compound also inhibits HIV-1 viral infection by preventing the formation of syncytia in human T-cells .
Comparison with Similar Compounds
Similar Compounds
Benanomicin A: Another antibiotic from the same family, with similar antifungal activities.
Pradimicin A: A structurally related compound with antifungal properties.
Dexylosylbenanomicin B: A semi-synthetic derivative of Benanomicin B with enhanced antifungal activity.
Uniqueness of Benanomicin B
Benanomicin B is unique due to its specific binding to fungal cell wall mannan sites and its dual antifungal and antiviral activities. Its ability to inhibit HIV-1 makes it distinct from other similar compounds .
Properties
CAS No. |
12065-90-6 |
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Molecular Formula |
H8O8Pb5S-2 |
Molecular Weight |
1196.0602 |
IUPAC Name |
lead(2+);oxolead;sulfate |
InChI |
InChI=1S/H2O4S.4O.5Pb/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);;;;;;;;;/q;;;;;;;;;+2/p-2 |
InChI Key |
IEDSLOIBAIGCMQ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Origin of Product |
United States |
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